Picolinafen
Overview
Description
Picolinafen is a synthetic herbicide belonging to the pyridinecarboxamide class. It was developed by Shell International Research and later acquired by BASF. This compound is primarily used for controlling broad-leaved weeds in cereal crops such as winter wheat, winter barley, winter rye, and triticale. It is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management .
Mechanism of Action
Target of Action
Picolinafen primarily targets the enzyme Phytoene Desaturase (PDS) . This enzyme plays a crucial role in carotenoid biosynthesis in plants . Carotenoids are essential for protecting plant membranes from harmful oxygen species .
Mode of Action
This compound acts as a carotenoid biosynthesis inhibitor . By inhibiting PDS, this compound disrupts the production of carotenoids, leading to a reduction of carotenoid pigments in the leaf chlorophyll . This disruption subsequently impairs photosynthesis, affecting the plant’s growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . The inhibition of PDS by this compound leads to a decrease in carotenoid production, which in turn disrupts photosynthesis . Additionally, this compound has been found to activate the MAPK and PI3K signal transduction pathways .
Pharmacokinetics
As this compound is fat-soluble, it has the potential to accumulate in animal tissues .
Result of Action
The action of this compound leads to significant cellular effects. It has been observed to decrease cell viability, increase the number of sub-G1 phase cells, and induce early/late apoptosis . This compound disrupts mitochondrial function, leading to the accumulation of intracellular ROS (Reactive Oxygen Species) and a reduction in calcium levels in both the mitochondria and cytoplasm .
Biochemical Analysis
Biochemical Properties
Picolinafen is a carotenoid biosynthesis inhibitor . It targets phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants . Carotenoids play a crucial role in protecting plant membranes from harmful oxygen species .
Cellular Effects
This compound has been shown to induce reactive oxygen species (ROS) accumulation and calcium depletion, leading to apoptosis in porcine embryonic trophectoderm and uterine luminal epithelial cells . It disrupts mitochondrial function, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of these cells . This compound also significantly inhibits the migration of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the MAPK and PI3K signal transduction pathways . These pathways are known to play a critical role in regulating cell proliferation, differentiation, and survival.
Metabolic Pathways
As a carotenoid biosynthesis inhibitor, it likely interacts with enzymes involved in this pathway .
Transport and Distribution
This compound is a foliar-active herbicide, meaning it is directly applied to the leaves and stems of plants and is absorbed by diffusion . As it is fat-soluble, it has the potential to accumulate in animal tissues .
Subcellular Localization
Given its role as a carotenoid biosynthesis inhibitor, it likely localizes to areas of the cell where this pathway is active .
Preparation Methods
The synthesis of picolinafen involves several key steps:
Route One (BASF Route): The starting material is 2-chloro-6-carboxypyridine, which reacts with 3-(trifluoromethyl)phenol to form an ether intermediate.
Route Two: This method starts with 2-chloro-6-trichloromethylpyridine, which undergoes hydrolysis to yield 2-chloro-6-carboxypyridine.
Route Three (Optimized Route): This route involves a one-pot synthesis using recyclable chloroethane as a solvent, simplifying the process and improving overall yield.
Chemical Reactions Analysis
Picolinafen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its herbicidal properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Picolinafen has several scientific research applications:
Comparison with Similar Compounds
Picolinafen is often compared with other herbicides in the same class, such as:
This compound’s unique mode of action and high efficacy make it a valuable herbicide in agricultural weed management.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
Record name | Picolinafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137641-05-5 | |
Record name | Picolinafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 137641-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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